molecular formula C8H12N2O B8745190 2-Aminomethyl-5-methoxyaniline

2-Aminomethyl-5-methoxyaniline

Cat. No.: B8745190
M. Wt: 152.19 g/mol
InChI Key: YTILCYHYGJAJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethyl-5-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 5-position and an aminomethyl group at the 2-position of the benzene ring. This structure confers unique physicochemical properties, such as moderate basicity (due to the aminomethyl group) and electron-donating effects from the methoxy substituent.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(aminomethyl)-5-methoxyaniline

InChI

InChI=1S/C8H12N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5,9-10H2,1H3

InChI Key

YTILCYHYGJAJCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The indole-based 5-methoxytryptamine exhibits a higher melting point (195°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via the aminoethyl group) .
  • Substituent position (5- vs. 7-methoxy in tryptamines) influences electronic distribution and biological activity, as seen in serotonin receptor binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.